molecular formula C7H10F2N2 B2968225 2-(3,3-Difluoropiperidin-4-yl)acetonitrile CAS No. 1782516-55-5

2-(3,3-Difluoropiperidin-4-yl)acetonitrile

Cat. No.: B2968225
CAS No.: 1782516-55-5
M. Wt: 160.168
InChI Key: NOYBHOHYYARDNB-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropiperidin-4-yl)acetonitrile (CAS: 1782516-55-5) is a fluorinated piperidine derivative with an acetonitrile functional group. The compound features a six-membered piperidine ring substituted with two fluorine atoms at the 3,3-positions and an acetonitrile moiety at the 4-position.

Properties

IUPAC Name

2-(3,3-difluoropiperidin-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N2/c8-7(9)5-11-4-2-6(7)1-3-10/h6,11H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYBHOHYYARDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CC#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782516-55-5
Record name 2-(3,3-difluoropiperidin-4-yl)acetonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropiperidin-4-yl)acetonitrile typically involves the reaction of 3,3-difluoropiperidine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropiperidin-4-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2-(3,3-Difluoropiperidin-4-yl)acetonitrile is a chemical compound with a piperidine ring substituted with two fluorine atoms and an acetonitrile group. It has a molecular formula of and a CAS number of 1782516-55-5. The presence of fluorine atoms influences its chemical properties, potentially enhancing its reactivity and biological activity compared to non-fluorinated analogs.

Scientific Research Applications

Based on available research, this compound may have applications in drug discovery, particularly for developing agents that modulate neurotransmitter systems or act as enzyme inhibitors. Interaction studies suggest that the compound may bind to specific receptors or enzymes, potentially influencing signaling pathways related to mood regulation and cognitive function.

Interaction Studies

Interaction studies involving this compound focus on its ability to bind to specific receptors or enzymes. Research indicates that the compound may interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and cognitive function. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesSimilarity Index
3,3-DifluoropiperidinePrecursor in the synthesis0.96
4-PiperidineacetonitrileLacks fluorine substituents0.88
4-Fluoropiperidine hydrochlorideContains one fluorine atom0.88
2-(4,4-Difluoropiperidin-1-yl)ethanamineSimilar piperidine structure0.83
8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochlorideMore complex bicyclic structure0.81

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropiperidin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in drug discovery, it may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Structural Features

Core Modifications
  • 2-(3-Fluoro-4-iodo-phenyl)acetonitrile (CAS: 261951-73-9): Replaces the piperidine ring with a fluorinated and iodinated benzene ring.
  • 2-(4-Fluoropyridin-2-yl)acetonitrile (CAS: 1000504-35-7) : Substitutes the piperidine with a pyridine ring, introducing a nitrogen atom that enhances polarity and hydrogen-bonding capacity .
  • 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile (CAS: 1219483-61-0) : Features a pyrimidine ring with a trifluoromethyl group, increasing electron-withdrawing effects and lipophilicity compared to the main compound .
Fluorination Patterns
  • The 3,3-difluoropiperidine moiety in the main compound reduces ring puckering and stabilizes specific conformations, as observed in related piperidine derivatives (e.g., bond angles and torsional strain in and ).
  • In contrast, 4-Fluorophenylacetonitrile (CAS: 459-22-3) lacks cyclic fluorination, resulting in a planar aromatic system with distinct electronic properties .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) pKa
2-(3,3-Difluoropiperidin-4-yl)acetonitrile (1782516-55-5) C₇H₁₀F₂N₂ 176.16 Not reported Not reported Not reported
2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile (1219483-61-0) C₇H₄F₃N₃ 187.12 1.380 (Predicted) 235.7 (Predicted) -2.53 (Predicted)
2-(4-Fluoropyridin-2-yl)acetonitrile (1000504-35-7) C₇H₅FN₂ 136.13 Not reported Not reported Not reported

Key Observations :

  • The trifluoromethyl group in 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile significantly lowers the pKa (acidic) compared to non-fluorinated analogs, enhancing solubility in polar solvents .
  • Data gaps for the main compound highlight the need for further experimental characterization.

Biological Activity

2-(3,3-Difluoropiperidin-4-yl)acetonitrile, with the CAS number 1782516-55-5, is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a difluorinated piperidine moiety, suggests interesting pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C8H10F2NC_8H_{10}F_2N, and its molecular weight is approximately 171.17 g/mol. The presence of fluorine atoms in the piperidine ring enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is likely mediated through its interaction with specific receptors and enzymes. Fluorinated compounds often exhibit altered binding affinities compared to their non-fluorinated counterparts due to changes in electronic properties and steric effects. This section reviews the current understanding of its mechanism based on available data.

Biological Activity Overview

Research indicates that this compound may have several biological activities:

Data Table: Biological Activity Summary

Activity Type Observed Effect Reference
CytotoxicityInduces apoptosis in cancer cells
AntimicrobialPotential activity against bacteria
NeuroprotectiveReduces neuroinflammation

Case Studies

  • Cytotoxicity Study : A recent investigation involved testing this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 1 µM, suggesting potent cytotoxic activity .
  • Neuroprotective Mechanism : In vitro studies using mouse microglial cells demonstrated that the compound could inhibit pro-inflammatory cytokine production when exposed to lipopolysaccharide (LPS), indicating its potential role as an anti-inflammatory agent in neurodegenerative diseases .

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